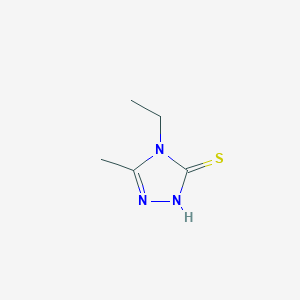

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNMNFOZXEMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394237 | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-85-5 | |

| Record name | 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The Scientific Imperative for Novel Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. The strategic functionalization of this privileged scaffold allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, this compound. This compound holds promise as a versatile intermediate for the development of novel therapeutic agents.

Our approach is grounded in established principles of heterocyclic chemistry, emphasizing not just the procedural steps but the underlying mechanistic rationale. This ensures that the protocols are not merely recipes but self-validating systems, empowering researchers to troubleshoot and adapt these methods.

Section 1: The Synthetic Blueprint: A Guided Pathway to this compound

The synthesis of this compound is most effectively achieved through a well-established, two-step process commencing with the acylation of a substituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization. This strategy is favored for its high yields and the ready availability of starting materials.

Mechanistic Underpinnings of the Synthetic Strategy

The core of this synthesis lies in the formation of an N-acylthiosemicarbazide intermediate, which, upon treatment with a base, undergoes a cyclizative dehydration to yield the desired 1,2,4-triazole ring. The choice of an alkaline medium is critical as it facilitates the deprotonation of the thioamide nitrogen, initiating the nucleophilic attack that drives the ring closure.

Experimental Workflow: From Precursors to Product

The following diagram illustrates the logical flow of the synthetic procedure, from the initial reaction to the final purification of the target compound.

chemical properties of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Chemical Properties of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole heterocycle is a cornerstone in medicinal chemistry and materials science, renowned for the diverse biological activities and coordination properties of its derivatives.[1] Within this class, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols represent a particularly versatile scaffold. The presence of a thiol group, a substituted triazole ring, and specific alkyl groups at the N4 and C5 positions imparts a unique combination of reactivity, stability, and biological potential.

This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, This compound . Due to the limited direct literature on this exact compound, this document synthesizes data from closely related analogs to build a robust and predictive chemical profile. We will delve into its fundamental structural characteristics, logical synthetic pathways, reactivity, and spectroscopic signatures, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Molecular Structure and Core Chemical Properties

The foundational chemical behavior of this compound is dictated by its aromatic triazole core and, most significantly, the prototropic relationship between its thione and thiol forms.

Thione-Thiol Tautomerism: The Dominant Equilibrium

A critical feature of 3-mercapto-1,2,4-triazoles is their existence as an equilibrium mixture of two tautomeric forms: the thiol and the thione. Quantum chemical studies and spectroscopic analyses of analogous compounds consistently show that the thione tautomer is the predominant and more stable form in both the gas phase and in solution.[2][3] This stability is attributed to the greater thermodynamic favorability of the C=S double bond within the conjugated system.

This tautomerism is not merely a structural curiosity; it is central to the molecule's reactivity and biological interactions. The ability to exist in either form allows it to act as a hydrogen bond donor (N-H) and acceptor (C=S, ring nitrogens), and the thiol form explains its capacity for S-alkylation and metal coordination.[4]

Caption: General workflow for triazole-thiol synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from acetyl hydrazide and ethyl isothiocyanate.

Step 1: Synthesis of 1-Acetyl-4-ethyl-thiosemicarbazide (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetyl hydrazide (0.1 mol) dissolved in absolute ethanol (100 mL).

-

Reaction: Add ethyl isothiocyanate (0.1 mol) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: Refluxing provides the necessary activation energy for the nucleophilic attack of the hydrazide's terminal nitrogen onto the electrophilic carbon of the isothiocyanate.

-

-

Isolation: After completion, cool the mixture to room temperature. The white solid product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 60 °C.

Step 2: Cyclization to this compound (Final Product)

-

Setup: In a 250 mL round-bottom flask, suspend the 1-acetyl-4-ethyl-thiosemicarbazide (0.08 mol) in an 8% aqueous sodium hydroxide solution (100 mL).

-

Reflux: Heat the mixture to reflux with stirring for 6-8 hours, until the evolution of H₂S gas ceases and a clear solution is obtained.

-

Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 5-6 using concentrated hydrochloric acid (HCl).

-

Trustworthiness Note: Acidification protonates the triazole-thiolate salt formed in the basic medium, causing the neutral product to precipitate. This step is both a purification and an isolation mechanism. [5]4. Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash thoroughly with cold distilled water to remove any inorganic salts. Recrystallize the crude product from an ethanol-water mixture to obtain pure crystals.

-

Section 3: Chemical Reactivity

The reactivity of the title compound is governed by the nucleophilic character of the sulfur atom and the coordination potential of the heterocyclic ring.

-

S-Alkylation: The exocyclic sulfur atom is a potent nucleophile, readily reacting with electrophiles like alkyl halides. For instance, reaction with ethyl bromoacetate would yield the corresponding S-substituted ester, a common strategy for creating more complex derivatives. [6]* Oxidation: The thiol group can be oxidized under controlled conditions. Mild oxidizing agents may lead to the formation of a disulfide bridge between two molecules, while stronger agents (e.g., hydrogen peroxide) can oxidize the sulfur to a sulfonic acid. [7]* Coordination Chemistry: The molecule is an excellent chelating ligand. The deprotonated thiol sulfur and the N2 atom of the triazole ring can act as bidentate coordination sites for various transition metal ions (e.g., Cd(II), Hg(II), Ni(II)). [8][9]This property is fundamental to its potential application in catalysis and as a building block for metal-organic frameworks.

Caption: Key reactivity pathways of the title compound.

Section 4: Spectroscopic Characterization

Structural elucidation of the synthesized compound relies on standard spectroscopic techniques. The following table outlines the expected signals based on data from closely related structures. [9][10][11]

| Technique | Expected Signals and Characteristics |

|---|---|

| ¹H-NMR (DMSO-d₆) | ~13.5 ppm (s, 1H): Broad singlet for the N-H proton of the thione tautomer. [8]~4.0 ppm (q, 2H): Quartet for the methylene (-CH₂) protons of the ethyl group. ~2.3 ppm (s, 3H): Singlet for the methyl (-CH₃) protons at the C5 position. [9]~1.2 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethyl group. |

| ¹³C-NMR (DMSO-d₆) | ~165 ppm: Signal for the thione carbon (C=S). ~148 ppm: Signal for the C5 carbon attached to the methyl group. ~40 ppm: Signal for the methylene (-CH₂) carbon of the ethyl group. ~15 ppm: Signal for the methyl (-CH₃) carbon at the C5 position. ~14 ppm: Signal for the methyl (-CH₃) carbon of the ethyl group. |

| FT-IR (KBr, cm⁻¹) | ~3100-3200: N-H stretching vibration (thione). ~2900-3000: C-H stretching vibrations (alkyl groups). ~2550: Weak S-H stretching (thiol tautomer, may not be observed). [10]~1610-1630: C=N stretching of the triazole ring. [12]~1250-1300: C=S stretching vibration. |

Section 5: Potential Applications in Drug Development and Research

Derivatives of 1,2,4-triazole-3-thione are a rich source of biologically active compounds. The specific combination of the ethyl and methyl substituents influences lipophilicity and steric interactions, which can fine-tune biological activity.

-

Antimicrobial and Antifungal Activity: Many triazole-thiol derivatives exhibit potent activity against various strains of bacteria and fungi. [7][13]The mechanism is often linked to the inhibition of essential enzymes within the pathogens.

-

Anticancer Potential: The scaffold has been investigated for its ability to inhibit cancer cell proliferation. [8]The thiol group can form covalent bonds with cysteine residues in key enzymes, leading to their inactivation. [7]Metal complexes of these ligands have also shown enhanced cytotoxic activity against cancer cell lines compared to the ligand alone. [8]* Antioxidant Properties: The presence of the N-H and potential S-H groups allows these molecules to act as free radical scavengers, a property that has been demonstrated in related triazole-thiols. [11][14]This suggests potential applications in diseases associated with oxidative stress.

-

Corrosion Inhibition: The ability of the molecule to self-assemble on metal surfaces, such as silver, makes it a candidate for developing anticorrosive coatings. [6]

Conclusion

This compound is a heterocyclic compound whose chemistry is defined by a stable thione tautomer, a reactive nucleophilic sulfur center, and a versatile coordination capacity. While direct experimental data is sparse, a logical and scientifically sound profile can be constructed by synthesizing information from its closest chemical relatives. Its straightforward synthesis and the proven biological relevance of its core structure make it a compelling target for further investigation in medicinal chemistry, drug discovery, and materials science. Future work should focus on its definitive synthesis, characterization, and the systematic evaluation of its biological activities to unlock its full potential.

References

-

Molecules. (2016). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [15][16][7]triazole-3-thiol derivatives and Antifungal activity. Available at: [Link]

-

MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

-

Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]

-

ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

Pharmacia. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

-

Sci-Hub. (n.d.). 1, 2, 4-Triazoles. II. The Tautomerism of 3-α-Pyridyl-1, 2, 4-triazoline-5-thione and Its Methyl Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Available at: [Link]

-

NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. 1, 2, 4-Triazoles. II. The Tautomerism of 3-α-Pyridyl-1, 2, 4-triazoline-5-thione and Its Methyl Derivatives / Chemical and Pharmaceutical Bulletin, 1972 [sci-hub.jp]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]

- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 13. Buy 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (EVT-4519485) [evitachem.com]

- 14. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 15. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Introduction: The Structural Significance of Substituted 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a thiol group at the 3-position and various substituents on the triazole ring, such as the ethyl and methyl groups in 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, significantly influences the molecule's physicochemical properties and biological activity. Accurate structural elucidation through spectroscopic methods is therefore a critical step in the development of new therapeutic agents based on this scaffold.

A key structural feature of 1,2,4-triazole-3-thiols is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond). Spectroscopic techniques are instrumental in identifying the predominant tautomer in a given state (solid or solution).

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds found in the literature, the following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Thiol Proton | ~13-14 | Singlet (broad) | 1H | SH |

| Methylene Protons | ~4.0 | Quartet | 2H | N-CH₂-CH₃ |

| Methyl Protons (ring) | ~2.3 | Singlet | 3H | C-CH₃ |

| Methyl Protons (ethyl) | ~1.3 | Triplet | 3H | N-CH₂-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Thione Carbon | ~169 | C=S | ||

| Triazole Ring Carbon | ~150 | C-CH₃ | ||

| Methylene Carbon | ~40 | N-CH₂-CH₃ | ||

| Methyl Carbon (ring) | ~12 | C-CH₃ | ||

| Methyl Carbon (ethyl) | ~14 | N-CH₂-CH₃ |

Note: Chemical shifts are predictions and may vary depending on the solvent and other experimental conditions. The broad singlet for the thiol proton is characteristic and its chemical shift can be highly variable and dependent on concentration and temperature.[3]

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (thione tautomer) | 3300 - 3100 | Medium-Strong |

| S-H Stretch (thiol tautomer) | 2600 - 2550 | Weak |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N Stretch (triazole ring) | 1620 - 1580 | Medium-Strong |

| C=S Stretch (thione tautomer) | 1250 - 1020 | Medium-Strong |

Note: The presence and relative intensities of the N-H and S-H stretching bands can provide evidence for the predominant tautomeric form.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 158.0750 | Molecular ion (protonated) |

| [M]⁺ | 157.0672 | Molecular ion |

| [M-SH]⁺ | 124.0723 | Fragment resulting from loss of the thiol group |

| [M-C₂H₅]⁺ | 128.0461 | Fragment resulting from loss of the ethyl group |

Note: The exact mass is calculated for the molecular formula C₅H₉N₃S. The fragmentation pattern will be key to confirming the structure.

Methodologies for Spectroscopic Analysis

To obtain and interpret the spectroscopic data for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial as it can influence the chemical shifts.

-

¹H NMR Acquisition:

-

Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Record the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption bands for the N-H, S-H, C-H, C=N, and C=S functional groups.

-

The presence of a weak band around 2550 cm⁻¹ would suggest the presence of the thiol tautomer, while a strong, broad band in the 3100-3300 cm⁻¹ region would indicate the thione form.[5]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate charged molecules.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratio of the ions. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and confirming the elemental composition.

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

General Workflow for Spectroscopic Characterization:

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 6232-85-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 6232-85-5), a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the compound's properties, a detailed synthesis protocol derived from established methodologies for analogous structures, and its potential applications, with a focus on providing field-proven insights for research and development professionals.

Compound Identification and Physicochemical Properties

This compound, also known by its tautomeric form, 4-ethyl-5-methyl-2H-1,2,4-triazole-3-thione, is a substituted triazole featuring both ethyl and methyl groups on the heterocyclic ring, along with a reactive thiol moiety. This unique combination of functional groups imparts specific chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 6232-85-5 | Chemical Abstracts Service |

| Molecular Formula | C₅H₉N₃S | |

| Molecular Weight | 143.21 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 4-ethyl-5-methyl-3-mercapto-4H-1,2,4-triazole, 4-ethyl-5-methyl-2H-1,2,4-triazole-3-thione | |

| Appearance | Predicted to be a white to off-white crystalline solid | Based on analogous compounds |

| Melting Point | Not experimentally determined for this specific compound. Analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols exhibit a wide range of melting points, typically between 150-250 °C. | Literature analysis of similar structures |

| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water. | Based on analogous compounds |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. The following protocol is a detailed, two-step procedure adapted from established literature methods for analogous compounds.[1][2] The core of this synthesis lies in the initial formation of a thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization.

Synthesis Workflow Overview

Caption: Proposed synthesis pathway for this compound.

Step 1: Synthesis of 1-Propionyl-4-ethyl-thiosemicarbazide (Intermediate)

This initial step involves the nucleophilic addition of propionic hydrazide to ethyl isothiocyanate. The nitrogen atom of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide backbone.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionyl hydrazide (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Reagent: To this solution, add ethyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring.

-

Reaction Conditions: After the addition is complete, reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The solid product, 1-propionyl-4-ethyl-thiosemicarbazide, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Alkaline Cyclization to this compound

The thiosemicarbazide intermediate undergoes an intramolecular cyclization reaction in the presence of a base. The mechanism involves the deprotonation of a nitrogen atom, followed by a nucleophilic attack on the carbonyl carbon, and subsequent dehydration to form the stable triazole ring.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized 1-propionyl-4-ethyl-thiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

-

Reaction Conditions: Reflux the mixture with vigorous stirring for 4-6 hours. The reaction should be monitored by TLC until the starting material is no longer detectable.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic impurities, and then dry. The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Potential Applications in Research and Drug Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3][4] The presence of a thiol group and specific alkyl substituents in this compound suggests its potential utility in several areas of drug discovery and development.

Caption: Potential applications of the this compound scaffold.

-

Antimicrobial and Antifungal Activity: Triazole derivatives are well-known for their efficacy against various microbial and fungal pathogens.[3][4] The specific substitutions on the triazole ring of the title compound may confer potent activity against a range of microorganisms.

-

Anticancer Potential: Many triazole-based compounds have been investigated for their anticancer properties.[3][5] The thiol group can interact with biological macromolecules, potentially inhibiting enzymes crucial for cancer cell proliferation.

-

Hypoglycemic Agents: Certain 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols have demonstrated hypoglycemic activity, suggesting a potential role for this class of compounds in the development of new antidiabetic drugs.[6]

-

Corrosion Inhibition: The nitrogen and sulfur atoms in the triazole-thiol structure can effectively coordinate with metal surfaces, making them excellent candidates for corrosion inhibitors in various industrial applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, information from analogous structures suggests the following:

-

General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[7][8] Can cause skin and serious eye irritation.[7][8][9]

-

Personal Protective Equipment (PPE): It is recommended to use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[7][9]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If ingested, seek medical attention.[7][9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward and scalable synthesis. Its structural features suggest a high potential for a variety of applications, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis, offering a valuable resource for researchers looking to explore the potential of this and related triazole derivatives in their work. Further investigation into its biological activities and physicochemical properties is warranted to fully elucidate its potential.

References

-

(Please note this is for an analogous compound and should be used for general guidance).

-

[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][10][11] triazole-3-thiol derivatives and Antifungal activity.]([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. watson-int.com [watson-int.com]

- 10. ijbr.com.pk [ijbr.com.pk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

tautomerism in 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Tautomerism of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of activities.[1][2][3] The physicochemical properties, receptor affinity, and metabolic fate of these molecules are profoundly influenced by the subtle yet critical phenomenon of tautomerism. This guide provides an in-depth examination of the thione-thiol . While this specific derivative is not exhaustively documented in public literature, this document synthesizes data from closely related 4,5-disubstituted-1,2,4-triazole-3-thiols to provide a robust framework for its study. We will explore the structural equilibrium, the factors governing it, and the definitive analytical techniques—from spectroscopy to computational modeling—required for its characterization. The protocols and insights herein are designed to equip drug development professionals with the necessary tools to investigate and leverage the tautomeric behavior of this important class of heterocyclic compounds.

The Foundational Role of Tautomerism in 1,2,4-Triazole Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a pivotal concept in drug design. For heterocyclic compounds like 1,2,4-triazoles, it dictates hydrogen bonding capabilities, molecular shape, polarity, and lipophilicity. These properties, in turn, govern how a molecule interacts with its biological target. The thione-thiol tautomerism of 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.[4][5] This results in two distinct forms: the amide-like thione and the enol-like thiol. Understanding which tautomer predominates under physiological conditions is essential for predicting bioactivity and designing more effective therapeutic agents.

The Thione-Thiol Tautomeric Equilibrium

The equilibrium for this compound involves two primary tautomers: the thione form (4-ethyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (4-ethyl-5-methyl-4H-1,2,4-triazol-3-thiol).

Caption: Thione-thiol equilibrium in this compound.

A substantial body of evidence from computational and experimental studies on analogous compounds strongly indicates that the thione tautomer is the more stable and predominant form in the gas phase, solid state, and in neutral solutions.[1][4][6][7] Density Functional Theory (DFT) calculations consistently show the thione form to be energetically favored.[6][7][8] This stability can be attributed to the greater thermodynamic favorability of the C=S double bond and the delocalization of charge within the triazole ring in this configuration.

Factors Influencing the Equilibrium

While the thione form dominates, the position of the equilibrium is not static. It can be manipulated by environmental factors, a key consideration for in-vitro and in-vivo studies.

-

Solvent Polarity: The type of solvent plays a crucial role in the equilibrium between tautomers.[9][10][11] Polar protic solvents can stabilize both forms through hydrogen bonding, but the specific interactions can shift the equilibrium. In contrast, nonpolar solvents may favor one form over the other based on differences in dipole moments.

-

pH: The pH of the medium has a significant impact. In basic conditions, deprotonation of the N-H or S-H group can occur, forming an anion. Subsequent protonation can favor the formation of the thiol tautomer. Studies on similar triazoles have shown that increasing the pH leads to a higher proportion of the thiol form.[12]

-

Temperature: Changes in temperature can influence the equilibrium constant of the tautomerization process, as described by the van't Hoff equation.[9]

Methodologies for Tautomeric Analysis

A multi-faceted approach is required to unambiguously characterize the tautomeric state of this compound.

Caption: Experimental and computational workflow for tautomer analysis.

Spectroscopic Characterization

Spectroscopy is the primary tool for investigating tautomeric equilibria in solution.

-

Nuclear Magnetic Resonance (NMR): NMR is arguably the most powerful technique. The chemical shifts of key protons and carbons are highly diagnostic.[1]

-

¹H NMR: The thione tautomer is characterized by a broad singlet for the N-H proton, typically observed far downfield between 13.0 and 14.0 ppm .[1] In contrast, the thiol tautomer would display a sharp singlet for the S-H proton at a much higher field, around 1.1-1.4 ppm .[1]

-

¹³C NMR: The carbon of the C=S group in the thione form has a characteristic resonance at approximately 169 ppm .[1] The corresponding C-S carbon in the thiol form would be expected at a significantly different chemical shift.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the functional groups present.[1]

-

Thione Form: Expect a strong N-H stretching band in the region of 3100–3460 cm⁻¹ and characteristic N-C=S stretching bands between 1250–1340 cm⁻¹ .[1]

-

Thiol Form: The most definitive peak would be a weak but sharp S-H stretching band around 2550–2650 cm⁻¹ .[1][13] The absence of this peak is strong evidence for the predominance of the thione form.

-

-

UV-Visible Spectroscopy: This technique is useful for studying the electronic transitions, which differ between the two tautomers.[12][14]

Chromatographic and Structural Methods

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method can be used to separate and quantify the tautomers in solution, provided the interconversion is slow on the chromatographic timescale.[12] The thione form is generally more polar than the thiol form and would therefore have a shorter retention time on a reversed-phase column.[12] Mass spectrometry confirms that both peaks correspond to the same molecular weight.[12]

-

X-ray Crystallography: For the solid state, single-crystal X-ray diffraction provides unambiguous structural determination.[1] It allows for the precise location of protons and measurement of bond lengths (e.g., C=S vs. C-S), definitively identifying the tautomer present in the crystal lattice.[8][15]

Computational Chemistry

-

Density Functional Theory (DFT): Quantum chemical calculations are indispensable for corroborating experimental findings.[16] By calculating the relative energies of the tautomers, one can predict the most stable form. The B3LYP/6-31G(d,p) level of theory has been shown to be reliable for this class of molecules.[6] These calculations can also simulate vibrational (IR) and NMR spectra to aid in the interpretation of experimental data.

Data Presentation: Expected Spectroscopic Signatures

The following table summarizes the expected key analytical data for the thione and thiol tautomers based on literature values for analogous compounds.

| Analytical Technique | Tautomer | Expected Observation | Reference |

| ¹H NMR | Thione | N-H signal: ~13.0 - 14.0 ppm (broad singlet) | [1] |

| Thiol | S-H signal: ~1.1 - 1.4 ppm (sharp singlet) | [1] | |

| ¹³C NMR | Thione | C=S signal: ~169 ppm | [1] |

| Thiol | C-S signal: (Shift value varies) | ||

| FT-IR Spectroscopy | Thione | N-H stretch: 3100-3460 cm⁻¹; N-C=S bands: 1250-1340 cm⁻¹ | [1] |

| Thiol | S-H stretch: 2550-2650 cm⁻¹ (weak, sharp) | [1][13] | |

| UV-Vis Spectroscopy | Thione | λmax: ~300 - 400 nm (n→π* transition) | [14] |

| Thiol | λmax: < 300 nm (π→π* transition) | [14] | |

| HPLC (Reversed-Phase) | Thione | Shorter retention time (more polar) | [12] |

| Thiol | Longer retention time (less polar) | [12] |

Experimental Protocols

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for this class of compounds and its ability to form hydrogen bonds can help in observing exchangeable protons like N-H. Using a fresh ampule is critical to minimize the residual water peak that can interfere with the observation of the N-H proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Set the spectral width to cover a range from -2 to 16 ppm to ensure all signals, especially the downfield N-H proton, are captured.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

-

-

Interpretation:

-

Look for the key diagnostic peaks outlined in the data table above to assign the predominant tautomeric form. The presence of a signal near 13-14 ppm in the ¹H NMR and ~169 ppm in the ¹³C NMR is strong confirmation of the thione structure.

-

Protocol for Computational Analysis (DFT)

-

Structure Generation:

-

Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization and frequency calculation for both tautomers in the gas phase using DFT.

-

Methodology: B3LYP functional with the 6-31G(d,p) basis set. Causality: This level of theory provides a good balance between computational cost and accuracy and has been validated for studying tautomerism in these systems.[6]

-

Confirm that the optimizations have converged to a true minimum by ensuring there are no imaginary frequencies.

-

-

Energy Calculation:

-

Compare the zero-point corrected electronic energies of the two optimized structures. The tautomer with the lower energy is the more stable form.

-

To model the effect of a solvent, repeat the calculations using a Polarizable Continuum Model (PCM) with the desired solvent (e.g., water or DMSO).[17]

-

-

Spectral Simulation:

-

Use the output of the frequency calculation to simulate the IR spectrum.

-

Use the optimized geometry to calculate NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method. Compare these simulated spectra with the experimental data for validation.

-

Conclusion

The tautomeric behavior of this compound is a critical determinant of its chemical and biological identity. Overwhelming evidence from analogous systems suggests a strong preference for the thione tautomer in solid and neutral solution phases. However, researchers and drug developers must remain cognizant of the dynamic nature of this equilibrium, which can be influenced by environmental factors such as solvent and pH. A rigorous analytical approach, combining high-resolution spectroscopy (NMR, IR), computational modeling (DFT), and, where possible, X-ray crystallography, is essential for a complete and accurate characterization. The methodologies and protocols detailed in this guide provide a comprehensive framework for achieving this, enabling a deeper understanding and more rational design of 1,2,4-triazole-based therapeutics.

References

- An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles. Benchchem.

-

Zolmajd Haghighi, Z., & Zahedi, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(7), 1249-1259. [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

-

Płotka-Wasylka, J., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of The American Society for Mass Spectrometry, 28(8), 1636-1644. [Link]

-

Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling. [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Dabbagh, H. A., et al. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1–3), 92–100. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-858. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4983. [Link]

-

Al-Warhi, T., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(19), 5894. [Link]

-

Feskov, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–192. [Link]

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Request PDF: Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104374. [Link]

-

Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]

-

Jia, L.-H., et al. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2531. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-858. [Link]

-

PDF: Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. ResearchGate. [Link]

-

Al-Hamdani, A. A., et al. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)n Adduct: Anticancer, and Antimicrobial Applications. Crystals, 13(10), 1494. [Link]

-

Foster, J. C., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society, 145(26), 14198–14204. [Link]

-

PDF: Synthesis, Experimental and Theoretical Characterization of 4-(((4-Ethyl-5-(Thiophene-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Methyl)-6-Methoxycoumarin. ResearchGate. [Link]

-

Imshara, M. A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(2), 481. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

-

Foster, J. C., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society. [Link]

-

Czernek, J., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Symmetry, 13(11), 2097. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sci-Hub. Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution / Journal of Molecular Structure: THEOCHEM, 2010 [sci-hub.box]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] While specific experimental solubility data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information on structurally related compounds and fundamental physicochemical principles to predict its solubility profile. Furthermore, we present detailed, field-proven methodologies for researchers to precisely determine the solubility of this compound in a diverse range of solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively work with and formulate this compound.

Introduction: Understanding the Molecule

This compound belongs to the 1,2,4-triazole class of nitrogen-containing heterocyclic compounds.[4] This family of molecules is of significant interest due to their wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The thiol (-SH) substituent at the 3-position and the alkyl groups (ethyl and methyl) at the N4 and C5 positions, respectively, confer specific physicochemical properties that dictate its behavior in solution.

The solubility of a compound is a critical parameter in numerous scientific applications, including:

-

Drug Development: Affecting bioavailability, formulation, and routes of administration.[5]

-

Chemical Synthesis: Influencing reaction kinetics, purification, and crystallization processes.[6][7]

-

Materials Science: Determining its utility in applications such as corrosion inhibition and the formation of self-assembled monolayers.[8]

This guide will delve into the predicted solubility of this compound and provide the tools to experimentally validate these predictions.

Predicted Solubility Profile

Based on the structure of this compound and data from analogous compounds, we can infer its likely solubility in various solvents. The parent 1,2,4-triazole is known to be soluble in water and organic solvents.[4][9] The presence of the polar triazole ring and the thiol group suggests potential for hydrogen bonding, which would favor solubility in polar solvents. However, the ethyl and methyl groups introduce a degree of lipophilicity, which may enhance solubility in less polar organic solvents.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The triazole ring and thiol group can participate in hydrogen bonding with protic solvents.[4][9] Recrystallization of similar compounds from ethanol suggests good solubility.[10] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors. A related compound, 4-methyl-4H-1,2,4-triazole-3-thiol, is soluble in acetone.[8] DMF is a powerful solvent for many organic compounds.[11] |

| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. Poor solubility of similar compounds in toluene has been noted.[11] |

| Acidic/Basic Aqueous | Dilute HCl, Dilute NaOH | High (pH-dependent) | The thiol group is weakly acidic and can be deprotonated in a basic solution to form a more soluble salt. The triazole ring contains basic nitrogen atoms that can be protonated in an acidic solution, also increasing solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.[12][13]

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.[5]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][9] This relationship should be experimentally determined for precise control over formulation and crystallization.

-

pH: As predicted, the solubility is expected to be highly pH-dependent. In acidic solutions, the basic nitrogens of the triazole ring will be protonated, forming a more soluble cationic species. In basic solutions, the acidic thiol group will be deprotonated to an anionic thiolate, which will also exhibit increased aqueous solubility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is crucial to characterize the solid form used in solubility studies.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. A systematic study across a range of solvents with varying polarities will provide a comprehensive understanding of the compound's solubility behavior.[15]

Analytical Methods for Quantification

Accurate quantification of the dissolved thiol is essential for solubility determination.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[12] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be achieved using a UV-Vis detector, as the triazole ring is expected to have a UV chromophore.

-

Spectrophotometric Methods: For non-aqueous solutions, colorimetric assays involving thiol-disulfide exchange can be employed.[16] However, these methods may have lower specificity compared to HPLC.[12]

Caption: HPLC-based analytical workflow for quantification.

Conclusion

While direct experimental data for the solubility of this compound is sparse, a scientifically sound prediction of its behavior in various solvents can be made based on its molecular structure and the properties of related compounds. This guide provides a robust framework for researchers to experimentally determine the precise solubility of this compound, a critical step in its journey from the laboratory to potential applications. The provided protocols and a thorough understanding of the factors influencing solubility will empower scientists to effectively utilize this promising molecule in their research and development endeavors.

References

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (URL: [Link])

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: not available)

- Water solubility and physicochemical properties of representative compounds and ETV. (URL: not available)

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. (URL: [Link])

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (URL: [Link])

- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (URL: not available)

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. (URL: [Link])

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (URL: [Link])

- Solubility of Organic Compounds. (URL: not available)

-

Method development for the determination of thiols using HPLC with fluorescence detection - Diva-Portal.org. (URL: [Link])

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - NIH. (URL: [Link])

- Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. (URL: not available)

-

Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. (URL: [Link])

-

1,2,4-Triazole - Solubility of Things. (URL: [Link])

-

Editorial: Pharmaceutical insights into the triazoles: Recent advances - Frontiers. (URL: [Link])

- Experiment: Solubility of Organic & Inorganic Compounds. (URL: not available)

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (URL: [Link])

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (URL: [Link])

-

Estimation of Reactive Thiol Concentrations in Dissolved Organic Matter and Bacterial Cell Membranes in Aquatic Systems. (URL: [Link])

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (URL: [Link])

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. (URL: [Link])

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (URL: [Link])

Sources

- 1. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methyl-4H-1,2,4-triazole-3-thiol 97 24854-43-1 [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]

- 12. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.unipd.it [research.unipd.it]

- 14. diva-portal.org [diva-portal.org]

- 15. chem.ws [chem.ws]

- 16. pubs.acs.org [pubs.acs.org]

stability of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol under acidic conditions

An In-Depth Technical Guide to the Stability of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol Under Acidic Conditions

A Senior Application Scientist's Perspective on Molecular Integrity

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount. The triazole moiety, a cornerstone in medicinal chemistry, is present in numerous pharmaceuticals. This guide provides a deep dive into the stability of a specific, yet representative, member of this family: this compound. While direct literature on the acid stability of this exact molecule is sparse, this paper will synthesize established principles from related structures to provide a predictive and practical framework for its handling and analysis.

The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability.[1] Generally, these structures are resistant to cleavage under mild acidic conditions.[1] However, prolonged exposure to harsh acidic conditions, such as high acid concentration and elevated temperatures, can lead to degradation.[1]

Structural and Physicochemical Properties

The stability of this compound is intrinsically linked to its structure. The molecule features a five-membered triazole ring substituted with an ethyl group at the N4 position, a methyl group at the C5 position, and a thiol group at the C3 position.

A key characteristic of 3-mercapto-1,2,4-triazoles is the existence of a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. The thione form is generally predominant.[1] This tautomerism can influence the electronic properties of the ring, but it does not inherently make the triazole ring significantly more susceptible to acid-catalyzed hydrolysis compared to other substituted triazoles.[1] The primary sites for protonation in an acidic medium are the nitrogen atoms of the triazole ring.[1]

Anticipated Degradation Pathway under Acidic Stress

Under strenuous acidic conditions, such as in the presence of concentrated acid and heat, the triazole ring may undergo hydrolysis.[1] A plausible degradation pathway is initiated by the protonation of one of the ring's nitrogen atoms. This is followed by a nucleophilic attack by water, which ultimately leads to the cleavage of the triazole ring.[1]

Caption: Hypothetical acid-catalyzed degradation pathway.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is essential.[2][3][4] This involves intentionally stressing the compound under various acidic conditions to identify potential degradants and understand the degradation kinetics.

Materials and Reagents

-

This compound (of known purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade (for neutralization)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified (e.g., Milli-Q)

-

Formic acid or trifluoroacetic acid (TFA), HPLC grade (for mobile phase modification)

Equipment

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Heating block or water bath with temperature control

-

HPLC system with a UV or PDA detector

-

LC-MS system for identification of degradation products

Experimental Workflow

Caption: Workflow for the forced degradation study.

Step-by-Step Procedure

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acidic Stress:

-

For each stress condition, add a known volume of the stock solution to a volumetric flask containing the acidic solution (e.g., 0.1 M HCl or 1 M HCl).

-

Incubate the solutions at different temperatures (e.g., room temperature and an elevated temperature like 60°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.

-

-

Sample Quenching: Immediately neutralize the withdrawn sample with an equivalent amount of NaOH to stop the degradation reaction.

-

HPLC Analysis:

-

Dilute the neutralized sample to a suitable concentration for HPLC analysis.

-

Analyze the sample using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

-

Monitor the chromatograms for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

-

Identification of Degradation Products: For samples showing significant degradation, perform analysis using an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products, which will aid in their structural elucidation.

Data Analysis and Interpretation

The stability of this compound can be quantitatively assessed by monitoring the percentage of the parent compound remaining at each time point under the different stress conditions.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Peak Area of Degradant 1 | Peak Area of Degradant 2 |

| 0.1 M HCl, RT | 0 | 100 | 0 | 0 |

| 2 | 99.5 | 1,200 | 0 | |

| 4 | 99.1 | 2,350 | 0 | |

| 8 | 98.2 | 4,500 | 0 | |

| 24 | 95.0 | 12,000 | 500 | |

| 1 M HCl, 60°C | 0 | 100 | 0 | 0 |

| 2 | 85.3 | 35,000 | 2,100 | |

| 4 | 72.1 | 68,000 | 5,300 | |

| 8 | 55.6 | 110,000 | 12,500 | |

| 24 | 20.4 | 180,000 | 35,000 |

This table presents hypothetical data for illustrative purposes.

Conclusion and Recommendations

Based on the behavior of structurally similar compounds, this compound is expected to exhibit good stability under mild acidic conditions (pH 3-6) at room temperature.[1] However, under more stringent conditions (high acidity and temperature), degradation via hydrolysis of the triazole ring is likely.[1] For long-term storage, maintaining a neutral or slightly acidic pH is advisable.[1]

The provided experimental protocol for a forced degradation study offers a robust framework for empirically determining the stability profile of this compound. The insights gained from such a study are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of potential pharmaceutical products.

References

-

Singh, K., Kumari, B., & Sharma, A. (2021). An overview on the synthesis and chemistry of 1,2,4-triazole. Synthetic Communications, 51(10), 742-762. [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and antimicrobial activity of some new 1,2,4-triazoles and 1,2,4-triazolo[3,4-b][5][6][7]thiadiazines. Molecules, 19(2), 2418-2430. [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

-

Kamkhede, D. B., & Wate, S. P. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Sharma, S., & Mehta, J. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(10), 107-115. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 1,2,4-Triazole-3-thiols

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted 1,2,4-triazole-3-thiols. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action underlying their prominent antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of heterocyclic compounds.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Core

Five-membered heterocyclic compounds containing nitrogen and sulfur atoms are foundational in the development of numerous biologically active molecules.[1] Among these, the 1,2,4-triazole ring system has garnered considerable attention due to its unique structural features, including its dipole character, hydrogen bonding capacity, and relative metabolic stability.[2] The incorporation of a thiol or thione group at the 3-position of the 1,2,4-triazole ring often enhances the biological potency compared to the parent triazole derivatives.[2][3] This thione-thiol tautomerism plays a critical role in the interaction of these molecules with biological targets, influencing their binding affinity and subsequent pharmacological response.[4]

The versatility of the 1,2,4-triazole-3-thiol scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a vast library of derivatives with a wide spectrum of therapeutic applications, including well-known drugs such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole, all of which contain the 1,2,4-triazole moiety.[1]

Synthetic Strategies: Building the 1,2,4-Triazole-3-thiol Scaffold

The synthesis of substituted 1,2,4-triazole-3-thiols is well-established, with the most common and versatile method being the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[1][5] This approach offers high yields and allows for a wide range of substituents to be introduced.

General Synthesis Workflow

The general synthetic pathway involves a two-step process: the formation of a thiosemicarbazide intermediate, followed by its cyclization.

Caption: General workflow for the synthesis of substituted 1,2,4-triazole-3-thiols.

Detailed Experimental Protocol: Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol provides a representative method for the synthesis of a common class of 1,2,4-triazole-3-thiols.

Step 1: Synthesis of 1-(Aroyl)-4-aryl-thiosemicarbazides

-

In a 250 mL round-bottom flask, dissolve the appropriate carboxylic acid hydrazide (0.01 mol) in a suitable solvent such as ethanol or benzene.

-

Add the corresponding aryl isothiocyanate (0.01 mol) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-disubstituted thiosemicarbazide.

Step 2: Cyclization to form 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

-

Suspend the synthesized thiosemicarbazide (0.005 mol) in an aqueous solution of a base, such as 2N sodium hydroxide or potassium carbonate.

-

Reflux the mixture for 3-5 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide (with appropriate safety precautions).

-

After cooling, the reaction mixture is filtered to remove any insoluble impurities.

-

Carefully acidify the filtrate with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of 5-6.

-

The precipitated solid, the desired 1,2,4-triazole-3-thiol, is collected by filtration.

-

Wash the product thoroughly with water and then recrystallize from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure product.

Antimicrobial and Antifungal Activities

Substituted 1,2,4-triazole-3-thiols are renowned for their potent antimicrobial and antifungal properties.[1][5][6][7][8][9][10][11]

Mechanism of Action